Bis[4-(dimethylamino)phenyl]mercury
Description
Bis[4-(dimethylamino)phenyl]mercury is an organomercury compound characterized by two 4-(dimethylamino)phenyl groups bonded to a central mercury atom. The dimethylamino (-N(CH₃)₂) substituent is a strong electron-donating group, which significantly influences the electronic and steric properties of the molecule. Such compounds are typically synthesized via transmetallation reactions, where aryl ligands are transferred to mercury from organometallic precursors.
The dimethylamino group enhances solubility in polar solvents due to its polarity and ability to participate in hydrogen bonding. This substituent also increases the stability of the mercury-carbon bond compared to less electron-rich aryl groups, as electron density donation to the mercury center mitigates electrophilic decomposition pathways .
Properties
CAS No. |
4219-76-5 |
|---|---|
Molecular Formula |
C16H20HgN2 |
Molecular Weight |
440.93 g/mol |
IUPAC Name |
bis[4-(dimethylamino)phenyl]mercury |
InChI |
InChI=1S/2C8H10N.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*4-7H,1-2H3; |
InChI Key |
ZTTUPEMPZVXYKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of Bis[4-(dimethylamino)phenyl]mercury and their substituent effects:
Stability and Reactivity
- Electron-withdrawing substituents (e.g., -F in 404-36-4) reduce electron density at the mercury center, making the compound more reactive toward nucleophiles but less thermally stable .
- Electron-donating substituents (e.g., -N(CH₃)₂ in the target compound) stabilize the Hg-C bond, reducing decomposition rates. The dimethylamino group also facilitates chelation in coordination chemistry, a property absent in simpler analogs like bis(4-methylphenyl)mercury .
- Mixed-substituent compounds (e.g., 62438-66-8) exhibit hybrid reactivity. For example, the methoxy group may participate in hydrogen bonding, while the dimethylamino group enhances redox stability .
Research Findings and Trends
Recent studies highlight the following trends:
- Electronic tuning: Substituting aryl groups with varying electron-donating/-withdrawing capabilities allows precise control over mercury-centered redox potentials, enabling applications in catalysis (e.g., 62438-66-8) .
- Solubility engineering: Polar substituents like dimethylamino or carbamoyl groups (71861-55-7) improve compatibility with aqueous systems, critical for environmental or biological applications .
- Stability challenges : Despite advancements, diarylmercury compounds remain sensitive to light and oxygen, necessitating stabilization via steric shielding or electron donation .
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